molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Cat. No. B173875
Key on ui cas rn: 149978-57-4
M. Wt: 262.7 g/mol
InChI Key: AYQYMHXZLUPBKE-UHFFFAOYSA-N
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Patent
US05668278

Procedure details

1.1 g (5.92 mmole) 3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 0.72 g (5.92 mmole) ethoxymethylenemalononitrile in 10 ml ethanol was heated at reflux for 2 hours. The resulting precipitate was suction filtered, washed with ethanol, dried and purified by silica gel column chromatography (hexane/ethyl acetate).
Name
3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:11][NH2:12])=[N:4][N:5]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=12.C(O[CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])C>C(O)C>[NH2:21][C:20]1[N:11]([C:3]2[C:2]([Cl:1])=[C:6]3[CH2:7][CH2:8][CH2:9][CH2:10][N:5]3[N:4]=2)[N:12]=[CH:16][C:17]=1[C:18]#[N:19]

Inputs

Step One
Name
3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Quantity
1.1 g
Type
reactant
Smiles
ClC=1C(=NN2C1CCCC2)NN
Name
Quantity
0.72 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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